molecular formula C10H20ClNO B13753552 4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride CAS No. 111472-70-9

4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride

Cat. No.: B13753552
CAS No.: 111472-70-9
M. Wt: 205.72 g/mol
InChI Key: INUXMLQXVLOVNR-UHFFFAOYSA-N
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Description

4-(azepan-1-ium-1-yl)butan-2-one chloride is a chemical compound with the molecular formula C10H20ClNO It is known for its unique structure, which includes an azepane ring, a butanone group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ium-1-yl)butan-2-one chloride typically involves the reaction of azepane with butanone under specific conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the chloride salt. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of 4-(azepan-1-ium-1-yl)butan-2-one chloride may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ium-1-yl)butan-2-one chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(azepan-1-ium-1-yl)butan-2-one chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ium-1-yl)butan-2-one chloride involves its interaction with specific molecular targets. The azepane ring and butanone group can interact with enzymes and receptors, leading to various biological effects. The chloride ion may also play a role in the compound’s activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-yl)butanoic acid
  • 4-(hexahydro-1H-azepin-1-yl)butan-2-one
  • 2-(azepan-1-ylmethyl)-1-(4-methylphenyl)butan-1-one

Uniqueness

4-(azepan-1-ium-1-yl)butan-2-one chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride ion enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

111472-70-9

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

4-(azepan-1-ium-1-yl)butan-2-one;chloride

InChI

InChI=1S/C10H19NO.ClH/c1-10(12)6-9-11-7-4-2-3-5-8-11;/h2-9H2,1H3;1H

InChI Key

INUXMLQXVLOVNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC[NH+]1CCCCCC1.[Cl-]

Origin of Product

United States

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